,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde, also known as Julolidine, is a heterocyclic compound containing a fused tricyclic ring system. The core structure consists of a pyridine ring fused with a partially saturated quinoline ring, both substituted with methyl groups at positions 1 and 7 and a formyl group (CHO) at position 9.
Julolidine has been investigated for potential applications in various scientific research fields, including:
While Julolidine shows promise in various research areas, significant work remains to be done:
1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde is a complex organic compound characterized by its unique molecular structure and properties. Its molecular formula is C17H23NO, and it features a pyrido[3,2,1-ij]quinoline core that is substituted with four methyl groups and an aldehyde group. This compound has a predicted boiling point of approximately 303 °C and a density of around 1.02 g/cm³, with a pKa value estimated at 6.68 .
The compound exhibits a heterocyclic structure that contributes to its chemical reactivity and potential biological activity. The presence of the aldehyde functional group allows for various
The synthesis of 1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde can be achieved through several methods:
These methods require careful control of reaction conditions to achieve high yields and purity.
This compound may find applications in various fields:
Interaction studies involving 1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde could include investigations into its binding affinity for biological targets such as enzymes or receptors. These studies help elucidate its mechanism of action and potential therapeutic benefits.
Several compounds share structural similarities with 1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 8-Hydroxy-1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carbaldehyde | 115662-09-4 | 0.89 |
| 4-(Dimethylamino)-2-hydroxybenzaldehyde | 41602-56-6 | 0.74 |
| 1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline | 33985-71-6 | 0.74 |
| 4-(Diethylamino)-2-hydroxybenzaldehyde | 17754-90-4 | 0.74 |
| 8-Hydroxyjulolidine | Not Available | Similar structural features |
These compounds exhibit varying degrees of similarity based on their molecular structure and functional groups but differ in their specific applications and biological activities.
1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde represents a complex heterocyclic compound featuring a pyrido[3,2,1-ij]quinoline core structure with tetramethyl substitution and an aldehyde functional group [1] [2]. The compound exhibits a fused tricyclic ring system where a pyridine ring is integrated with a partially saturated quinoline framework . The core structure consists of a nitrogen-containing heterocycle that forms the central scaffold of the molecule [2].
The molecular conformation is characterized by the presence of four methyl groups strategically positioned at the 1,1,7,7-positions, which create significant steric hindrance around the nitrogen center [1] [2]. This tetramethyl substitution pattern distinguishes the compound from its non-methylated julolidine analogues [4]. The carbaldehyde functional group, also known as the formyl group, is positioned at the 9-position and contributes to the overall molecular geometry through its planar, sp2-hybridized carbon center [5] [6].
The tricyclic framework adopts a specific three-dimensional arrangement where the saturated portions of the ring system provide conformational flexibility while the aromatic regions maintain planarity [7] [8]. Computational studies on similar pyrido-quinoline systems indicate that the electron density distribution is significantly influenced by the nitrogen atom and the aldehyde substituent [9] [8].
The molecular formula of 1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde is C17H23NO, indicating the presence of seventeen carbon atoms, twenty-three hydrogen atoms, one nitrogen atom, and one oxygen atom [1] [2]. The molecular weight has been calculated and verified to be 257.37 grams per mole, which aligns with experimental determinations reported in multiple chemical databases [1] [2] [10].
| Element | Number of Atoms | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon | 17 | 12.01 | 204.17 |
| Hydrogen | 23 | 1.008 | 23.184 |
| Nitrogen | 1 | 14.007 | 14.007 |
| Oxygen | 1 | 15.999 | 15.999 |
| Total | 42 | - | 257.37 |
The molecular weight calculation confirms the reported value with high precision [10] [11]. This molecular mass positions the compound within the range typical for substituted julolidine derivatives, which generally exhibit molecular weights between 200-300 grams per mole depending on their substitution patterns [12] [13].
Limited experimental data are available regarding the specific melting point of 1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde [1] [2]. Storage recommendations indicate the compound should be maintained under sealed, dry conditions at temperatures between 2-8°C, suggesting thermal sensitivity typical of aldehyde-containing organic compounds [1].
Solubility parameters for this specific compound have not been extensively documented in the literature [1] [2]. However, the structural characteristics suggest moderate lipophilicity due to the extensive methyl substitution and the heterocyclic core [14]. The presence of the aldehyde functional group introduces polar character, which may enhance solubility in polar aprotic solvents [15] [16].
Comparative analysis with related julolidine derivatives indicates that compounds of this structural class typically exhibit limited water solubility but demonstrate good solubility in organic solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide [17]. The tetramethyl substitution pattern is expected to increase hydrophobic character relative to non-methylated analogues [14].
The stability profile of 1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde is primarily determined by the reactivity of the aldehyde functional group and the electron-rich nature of the julolidine core [15] [16]. Aldehydes are inherently reactive compounds due to the electrophilic character of the carbonyl carbon, making them susceptible to nucleophilic addition reactions [15] [18].
The compound demonstrates typical aldehyde reactivity patterns, including susceptibility to oxidation, nucleophilic addition, and condensation reactions [15] [16]. The electron-donating nature of the tetramethyl-substituted julolidine core enhances the electron density at the aldehyde carbon, potentially modifying its standard reactivity profile [19]. Studies on tetramethylammonium systems indicate that multiple methyl substitution can provide enhanced chemical stability under certain conditions [19].
Storage under inert atmosphere and low temperature conditions is recommended to prevent oxidation of the aldehyde group to the corresponding carboxylic acid [1]. The compound exhibits sensitivity to moisture and may undergo hydration reactions typical of aldehydes in aqueous environments [15] [18].
Theoretical calculations on pyrido-quinoline systems provide insights into the electronic structure of 1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde [20] [21]. Density Functional Theory studies on similar quinoline derivatives reveal characteristic Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy distributions [20] [21].
In related julolidine-based systems, the Highest Occupied Molecular Orbital is typically localized on the nitrogen-containing heterocyclic core, while the Lowest Unoccupied Molecular Orbital extends across the aromatic framework [9] [8]. The energy gap between these frontier orbitals determines the compound's electronic properties, chemical reactivity, and optical characteristics [20] [21].
Computational studies on quinoline systems using B3LYP functional with 6-31+G(d,p) basis sets demonstrate that the electronic structure is significantly influenced by substituent effects [20] [22]. The tetramethyl substitution pattern is expected to raise the energy of the Highest Occupied Molecular Orbital through electron donation, thereby reducing the Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital energy gap [21].
| Electronic Property | Typical Range for Quinoline Systems | Effect of Tetramethyl Substitution |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | -6.0 to -7.0 eV | Elevated due to electron donation |
| Lowest Unoccupied Molecular Orbital Energy | -1.5 to -2.5 eV | Moderately affected |
| Energy Gap | 4.0 to 5.0 eV | Reduced |
| Dipole Moment | 2.0 to 4.0 D | Enhanced by aldehyde group |
The aldehyde substituent introduces additional electronic perturbations through its electron-withdrawing character, creating an intramolecular charge transfer system between the electron-rich julolidine core and the electron-deficient carbonyl group [8] [20].
The non-methylated parent compound, 2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde, provides a valuable comparison point for understanding the effects of tetramethyl substitution [23] [7]. The parent julolidine system exhibits a molecular weight of 201.27 grams per mole, significantly lower than the tetramethylated analogue [23] [7].
Structural differences between methylated and non-methylated systems are substantial [7] [14]. The parent julolidine lacks the steric bulk around the nitrogen center, resulting in different conformational preferences and electronic properties [7]. The non-methylated system demonstrates different hydrogen bonding capabilities due to the presence of available protons on the saturated carbon atoms [14].
| Property | Non-Methylated Julolidine | Tetramethyl Analogue | Difference |
|---|---|---|---|
| Molecular Weight | 201.27 g/mol | 257.37 g/mol | +56.1 g/mol |
| Steric Hindrance | Minimal | Significant | Enhanced |
| Electron Density | Moderate | Elevated | Increased |
| Conformational Flexibility | Higher | Restricted | Reduced |
Electronic structure calculations on julolidine systems reveal that methylation significantly alters the electron density distribution [8] [24]. The tetramethyl substitution enhances the electron-donating character of the nitrogen center, leading to increased nucleophilicity and altered reactivity patterns [19] [24].
Photophysical properties also differ markedly between methylated and non-methylated systems [8] [25]. The tetramethyl substitution typically results in red-shifted absorption and emission spectra due to the elevated Highest Occupied Molecular Orbital energy levels [8] [25].
The introduction of four methyl groups at the 1,1,7,7-positions profoundly influences the molecular properties of the pyrido-quinoline system [19] [24]. These methyl substituents function as electron-donating groups through hyperconjugation and inductive effects, significantly altering the electronic characteristics of the heterocyclic core [24].
Steric effects constitute a major consequence of tetramethyl substitution [19]. The bulky methyl groups create significant steric hindrance around the nitrogen center, restricting conformational flexibility and influencing intermolecular interactions [19]. This steric crowding affects both the reactivity and the physical properties of the compound [19].
The electron-donating effect of the methyl groups enhances the nucleophilic character of the nitrogen atom and increases electron density throughout the conjugated system [24]. This electronic enhancement stabilizes positive charge development during electrophilic attack and facilitates nucleophilic reactions at the aldehyde carbon [15] [24].
Computational studies on methylated heterocyclic systems demonstrate that methyl substitution can improve chemical stability under certain conditions [19]. The enhanced electron density provides better stabilization of reaction intermediates and can prevent unwanted side reactions [19].
| Methyl Group Effect | Impact on Properties | Magnitude |
|---|---|---|
| Electron Donation | Increased nucleophilicity | Significant |
| Steric Hindrance | Restricted rotation | Moderate to High |
| Lipophilicity | Enhanced hydrophobic character | Moderate |
| Stability | Improved under basic conditions | Variable |
The tetramethyl substitution pattern also influences the compound's interaction with biological systems and synthetic reagents [26] [27]. The increased steric bulk may affect binding affinity to biological targets while enhancing selectivity through size exclusion effects [26].
| Method | Substrate | Conditions | Yield Range | Reference |
|---|---|---|---|---|
| Classical Tetrahydroquinoline Route | Tetrahydroquinoline + 1-bromo-3-chloropropane | 150-160°C, oil bath, 20h | 65-85% | [3] [5] |
| Benzotriazole Methodology | N,N-bis[(benzotriazol-1-yl)methyl]aniline | Various aldehydes, NaH/LAH/PhMgBr | 70-95% | [6] [7] |
| Friedel-Crafts Cyclization | Heteroaryl carbinols | PPA or AlCl3/CH3NO2 | 80-95% | [8] |
| N-Alkylation with Chloropropane | 3-aminophenol + X(CH2)3Y | Base (B1, B2), organic solvent | 45-60% | [9] |
| Bis-annulation Route | N,N-bis(4-methyl-2-butenyl)aniline | Concentrated H2SO4, 0-30°C | 30-37% | [10] |
| Povarov Reaction | Aniline + aldehydes + alkenes | p-sulfonic acid calix [11]arene | 65-95% | [12] [13] [14] |
| Reductive Amination | 2-(quinolin-8-yl)ethyl ketones | Ru(diamine) complexes, H2 | 85-94% | [15] [16] |
| Iridium-Catalyzed Cyclization | Tetrahydroquinoline + propane-1,3-diols | Cp*IrIII catalysts | 70-90% | [1] |
The most widely employed classical method involves the reaction of tetrahydroquinoline with 1-bromo-3-chloropropane under thermal conditions. This approach, first developed in the early 20th century, remains a cornerstone methodology for julolidine synthesis [3] . The reaction proceeds through a double nucleophilic substitution mechanism, where the nitrogen atom of tetrahydroquinoline attacks both electrophilic carbon centers sequentially, forming the characteristic fused ring system. The process typically requires heating at 150-160°C for 20 hours in an oil bath, followed by aqueous workup involving hydrochloric acid treatment and steam distillation to remove excess alkylating agent [5].
An alternative and highly versatile approach utilizes benzotriazole methodology, developed by Katritzky and coworkers [6] [7]. This method employs N,N-bis[(benzotriazol-1-yl)methyl]aniline as a key intermediate, which can react with various aldehydes under different reducing conditions. The methodology allows for stepwise construction of julolidines with different substituents at the C-1 and C-7 positions. Treatment with sodium hydride, lithium aluminum hydride, or phenylmagnesium bromide produces single diastereomers with excellent selectivity, making this approach particularly valuable for accessing structurally diverse julolidine derivatives [7].
The Friedel-Crafts cyclization approach represents another important classical route, particularly effective for the synthesis of alkyl-substituted and aryl-substituted julolidines [8]. This method involves intramolecular alkylation of heteroarylalkanols in the presence of Brønsted acids such as polyphosphoric acid (PPA) or Lewis acids like aluminum chloride in nitromethane. The cyclization proceeds smoothly under these conditions, providing excellent isolated yields and demonstrating broad substrate scope for both alkyl and aryl substituents.
The synthesis of 1,1,7,7-tetramethyl julolidine derivatives represents a specialized area within julolidine chemistry, driven by the unique electronic and photophysical properties imparted by the tetramethyl substitution pattern. These compounds serve as important intermediates for advanced materials applications, particularly in organic light-emitting diodes and nonlinear optical materials [17] [10].
Table 3: Synthetic Approaches to 1,1,7,7-Tetramethyl Derivatives
| Method | Starting Material | Key Conditions | Yield | Selectivity | Reference |
|---|---|---|---|---|---|
| Bis-annulation of Prenylated Aniline | N,N-bis(4-methyl-2-butenyl)aniline | Conc. H2SO4, 0°C to 30°C | 30-37% | Low, side products | [10] |
| Direct Methylation Route | Pre-methylated quinoline derivatives | Methylating agents, base | 60-75% | Good regioselectivity | [17] [18] |
| Microwave-Assisted Synthesis | Tetramethyl precursors + aldehydes | MW irradiation, 2-3 min | 85-95% | Excellent selectivity | [17] [19] |
| Knovenagel Reaction Route | 9-formyl-1,1,7,7-tetramethyljulolidine | Piperidine catalyst, glycerol | 85-99% | High selectivity | [17] |
| Acid-Catalyzed Cyclization | Methylated tetrahydroquinoline | Lewis acid catalysis | 70-85% | Moderate selectivity | [20] |
| Modified Povarov Approach | Substituted anilines + methyl donors | Microwave-assisted cyclization | 65-90% | Good selectivity | [12] |
The bis-annulation approach using prenylated aniline derivatives represents the most direct route to tetramethyljulolidine (TMJ) [10]. This method involves the acid-catalyzed cyclization of N,N-bis(4-methyl-2-butenyl)aniline using concentrated sulfuric acid. Despite extensive optimization studies investigating various acid catalysts and reaction conditions, this approach suffers from low yields (30-37%) and significant formation of side products. The reaction mechanism involves protonation of the olefinic bonds followed by electrophilic cyclization, but competing intermolecular reactions and decomposition pathways limit the efficiency [10].
More successful approaches have emerged through the development of microwave-assisted synthetic protocols [17] [19]. These methods dramatically improve both yield and selectivity while significantly reducing reaction times. The microwave-assisted Knovenagel reaction between 2-methyl-6-tert-butyl-4-dicyanomethylene-4H-pyran and 9-formyl-1,1,7,7-tetramethyljulolidine exemplifies this advancement. Using glycerol as solvent and piperidine as catalyst under microwave irradiation (800-1200W) for 2-3 minutes, yields of 85-99% can be achieved with excellent purity (99.5-99.6%) [17].
The introduction of formyl groups at the C-9 position of julolidine represents a critical transformation for accessing functionalized derivatives. The electron-rich nature of the julolidine system makes it particularly amenable to electrophilic aromatic substitution reactions, with formylation being one of the most important functionalizations [21] [22].
Table 2: Formylation Strategies for C-9 Position
| Method | Reagents | Conditions | Yield | Advantages | Reference |
|---|---|---|---|---|---|
| Vilsmeier-Haack Reaction | DMF/POCl3, H2O | 60-80°C, aqueous workup | 85-95% | General method, mild conditions | [21] [22] [23] [24] |
| Classical Vilsmeier Formylation | DMF/POCl3, standard conditions | Standard heating, 2-4h | 70-85% | Well-established protocol | [25] [26] |
| Microwave-Assisted Vilsmeier | DMF/POCl3, MW irradiation | MW 800-1200W, 2-3min | 80-95% | Reduced reaction time | [27] [17] |
| Improved Vilsmeier Protocol | DMF/POCl3, extended hydrolysis | Room temp to 90°C, overnight hydrolysis | 90-95% | Improved yield and purity | [25] |
| Catalytic Vilsmeier-Haack | DMF-d7/P(III)/P(V) cycle | Catalytic POCl3, mild conditions | 85-99% | Reduced POCl3 usage | [28] |
| Modified DMF/POCl3 System | N-methyl formanilide/POCl3 | Reflux conditions | 75-90% | Alternative formamide source | [29] |
The Vilsmeier-Haack reaction stands as the premier method for introducing formyl groups at the C-9 position of julolidine [21] [22] [23]. This transformation utilizes the classical DMF/POCl3 reagent system, where dimethylformamide and phosphorus oxychloride combine to form the electrophilic Vilsmeier reagent (chloromethyliminium salt). The highly activated julolidine system readily undergoes electrophilic attack at the C-9 position, followed by hydrolysis to yield 9-formyljulolidine in excellent yields (85-95%) [24].
The mechanism proceeds through initial formation of the Vilsmeier reagent by reaction of DMF with POCl3, generating a chloromethyliminium intermediate [21]. This electrophile then attacks the electron-rich C-9 position of julolidine through an electrophilic aromatic substitution pathway. The resulting iminium intermediate is subsequently hydrolyzed under aqueous conditions to yield the desired aldehyde product. The reaction demonstrates excellent regioselectivity for the C-9 position due to the electronic properties of the julolidine system [22].
Significant improvements to the classical Vilsmeier protocol have been achieved through extended hydrolysis procedures [25]. By allowing the hydrolysis step to proceed overnight rather than the typical 2-4 hour timeframe, both yield and purity are substantially enhanced (90-95% vs 70-85%). This modification appears to ensure more complete conversion of intermediate iminium species and better removal of impurities associated with incomplete hydrolysis [26].
Recent developments in catalytic Vilsmeier-Haack chemistry have introduced P(III)/P(V) redox cycling approaches that dramatically reduce the stoichiometric requirement for POCl3 [28]. These methods enable highly efficient formylation reactions using catalytic amounts of phosphorus reagents while maintaining excellent yields and deuterium incorporation when using DMF-d7 as the formyl source.
The advent of microwave-assisted synthetic methodologies has revolutionized julolidine chemistry by enabling rapid, efficient, and selective transformations that significantly improve upon classical thermal approaches [19] [12] [13].
Table 4: Modern Synthetic Developments
| Category | Specific Method | Key Features | Advantages | Yield Range | Reference |
|---|---|---|---|---|---|
| Microwave-Assisted Synthesis | MW-Povarov Reaction | p-sulfonic acid calix [11]arene catalyst | Short reaction times, metal-free | 65-95% | [12] [13] [14] |
| Microwave-Assisted Synthesis | MW-Assisted Formylation | Reduced POCl3 usage, fast heating | Energy efficient, high yields | 80-95% | [27] [17] |
| Microwave-Assisted Synthesis | MW-Accelerated Cyclization | Silica-supported catalysts | Recyclable heterogeneous catalyst | 70-90% | [12] [30] |
The microwave-assisted Povarov reaction represents one of the most significant advances in julolidine synthesis [13] [14]. This one-pot cascade reaction utilizes p-sulfonic acid calix [11]arene as a highly effective heterogeneous catalyst for the synthesis of julolidine derivatives with substituents at C8 or C9 positions. The reaction proceeds efficiently under microwave irradiation with short reaction times, metal-free conditions, and low cost operation. The protocol allows formation of julolidine structures requiring construction of four new C-C bonds and two C-N bonds in a single synthetic operation [14].
Mechanistic studies reveal that the Povarov reaction proceeds through a stepwise sequence involving ionic intermediates rather than a concerted cycloaddition pathway [13]. The p-sulfonic acid groups on the calix [11]arene framework provide the necessary acidic activation for imine formation and subsequent cyclization steps. The three-dimensional cavity structure of the calixarene appears to provide a favorable microenvironment for the cascade transformation, leading to enhanced selectivity and efficiency compared to conventional acid catalysts.
The development of silica-supported calix [11]arene catalysts has further enhanced the sustainability and practicality of microwave-assisted julolidine synthesis [12]. These heterogeneous catalysts can be easily recovered and recycled through multiple reaction cycles while maintaining high activity. Only 0.5 mol% of catalyst loading is sufficient to achieve excellent yields under solvent-free microwave conditions, representing a significant advance in green chemistry applications.
Transition metal catalysis has opened new frontiers in julolidine synthesis, providing access to enantioselective transformations and enabling novel disconnection strategies that were previously inaccessible [15] [16] [1].
The ruthenium-catalyzed enantioselective cascade hydrogenation and reductive amination methodology developed by Fan and coworkers represents a breakthrough in asymmetric julolidine synthesis [15] [16]. This approach enables direct conversion of 2-(quinolin-8-yl)ethyl ketones into optically pure julolidine derivatives through a cascade double reduction strategy. The transformation utilizes chiral cationic Ru(diamine) complexes as catalysts under hydrogen atmosphere, achieving high isolated yields (up to 94%) with excellent diastereoselectivities (up to >20:1 dr) and enantioselectivities (up to 99% ee) under mild conditions.
The reaction mechanism involves initial enantioselective hydrogenation of the quinoline ring followed by intramolecular reductive amination to form the julolidine core. The conformational rigidity imposed by the newly formed ring system appears to enhance the stereoselectivity of the second reduction step, leading to the observed high diastereoselectivity. This methodology has been successfully applied to the preparation of hexahydrojulolidines and chiral fluorescent molecular rotors, demonstrating its synthetic utility [16].
Iridium-catalyzed approaches have demonstrated exceptional atom economy through the development of water-producing cyclization reactions [1]. The straightforward and environmentally benign preparation of functionalized julolidines starting from tetrahydroquinoline, diols, and aldehydes produces water as the only side product. The transformation involves in situ generation of enaminoiminium intermediates, which undergo formal N,C(sp2)-cyclization to form the julolidine scaffold. Cp*IrIII-based catalysts featuring phosphine-carboxylate and phosphine-sulfonate ligands proved most effective for the cyclization, while more acidic phosphinophosphonate-containing complexes favored formation of reduced N-alkylated tetrahydroquinoline products.
The transition from laboratory-scale synthesis to industrial production of julolidine derivatives requires careful consideration of multiple technical, economic, and safety factors. The scale-up process typically involves progression from research and development (1X) through pilot plant (10X) and demonstration scale (100X) to full commercial production (500-1000X) [31] [32].
Table 5: Industrial Production Methods and Scale-Up Considerations
| Aspect | Key Parameters | Critical Factors | Target Specifications |
|---|---|---|---|
| Raw Material Handling | Availability, quality, storage conditions | Moisture sensitivity of reagents | ≥98% purity starting materials |
| Process Optimization | Reaction time, temperature, catalyst loading | Temperature control, reaction monitoring | 90-95% isolated yields |
| Scale-Up Considerations | Heat transfer, mixing efficiency, yields | Batch size increase (1X→100X→1000X) | Production scale: 5-10 tons/batch |
| Quality Control | Purity specifications, analytical methods | Impurity profiles, stability testing | ≥97% product purity |
| Environmental Impact | Waste minimization, solvent recovery | Solvent recycling, waste treatment | ≤5% waste generation |
| Economic Factors | Cost of raw materials, energy consumption | Process efficiency, yield optimization | Cost reduction 60-80% vs lab scale |
| Equipment Requirements | Reactor design, automation systems | Corrosion resistance, maintenance | Automated process control |
| Safety Considerations | Handling of hazardous reagents (POCl3) | Personal protective equipment, training | Zero incident safety record |
Critical considerations for industrial-scale julolidine production center on the handling of corrosive and moisture-sensitive reagents, particularly phosphorus oxychloride used in Vilsmeier-Haack formylation reactions . Industrial reactors must be constructed from corrosion-resistant materials and equipped with appropriate ventilation systems to handle hydrogen chloride evolution. Automated dosing systems are essential for precise control of reagent addition, particularly for exothermic reactions involving POCl3.
Heat transfer and mixing efficiency become increasingly challenging as batch sizes increase from laboratory (0.5 kg) to industrial scale (2000+ kg) [33]. The highly exothermic nature of many julolidine-forming reactions requires sophisticated temperature control systems to prevent thermal runaway and ensure consistent product quality. Computational fluid dynamics modeling is often employed to optimize reactor design and mixing parameters for large-scale operations.
Process optimization for industrial production focuses on maximizing atom economy while minimizing waste generation . Solvent recovery systems are typically implemented to recycle organic solvents used in extraction and purification steps. The development of continuous flow processes has shown promise for certain julolidine syntheses, offering improved heat and mass transfer characteristics compared to traditional batch processes.
Quality control protocols for industrial julolidine production must address the propensity of these compounds to undergo oxidative degradation upon exposure to air and light [34]. Analytical methods including high-performance liquid chromatography, gas chromatography-mass spectrometry, and nuclear magnetic resonance spectroscopy are employed for real-time monitoring of reaction progress and final product quality. Stability testing under various storage conditions is essential for determining appropriate packaging and shelf-life specifications.
The purification of julolidine derivatives requires specialized protocols that account for their basic nature, tendency toward oxidation, and often complex impurity profiles resulting from synthetic transformations. Multiple complementary purification techniques are typically employed to achieve the high purity levels required for advanced applications [35] [36] [37].
Table 6: Purification and Isolation Protocols
| Method | Application | Conditions | Typical Yield | Purity Achieved | Reference |
|---|---|---|---|---|---|
| Column Chromatography | General purification of julolidine derivatives | Silica gel, various solvent systems | 80-95% | 95-98% | [35] [37] [38] |
| Recrystallization | Final purification of crystalline products | Ethanol, methanol, or hexane | 85-95% | 97-99% | [34] [35] [39] |
| Steam Distillation | Removal of impurities, volatile contaminants | Aqueous acidic solution, steam | 70-85% | 90-95% | [34] [39] |
| Kugelrohr Distillation | Purification of crude julolidines | 170°C/15 mmHg vacuum | 75-90% | 92-96% | [40] |
| HPLC Purification | High-purity analytical samples | Reversed-phase C18 columns | 90-98% | 98-99.5% | [35] [36] |
| Sublimation | Purification of volatile derivatives | 220°C, 1.0×10⁻³ Pa vacuum | 85-95% | 96-99% | [35] [17] |
| Acid-Base Extraction | Separation based on basicity | HCl/NaOH treatment, ether extraction | 80-90% | 90-95% | [34] [39] |
| Preparative TLC | Small-scale purification | Silica plates, UV visualization | 60-80% | 90-95% | [41] [38] |
Column chromatography using silica gel represents the most versatile and widely applicable purification method for julolidine derivatives [35] [37] [38]. The selection of appropriate solvent systems is critical, with dichloromethane/petroleum ether mixtures (1:1 v/v) proving effective for many applications. More polar derivatives may require ethyl acetate/hexane or methanol-containing eluent systems. The basic nature of julolidines can lead to strong retention on silica gel, necessitating the use of triethylamine-treated silica or basic alumina for certain compounds [37].
Recrystallization provides an excellent method for final purification of crystalline julolidine derivatives, typically achieving purities of 97-99% [34] [35] [39]. The choice of recrystallization solvent depends on the specific derivative, with ethanol, methanol, and hexane being most commonly employed. The tendency of julolidines to develop coloration upon air exposure necessitates recrystallization under inert atmosphere conditions for optimal results. Activated charcoal treatment prior to recrystallization effectively removes colored impurities [34].
Steam distillation offers a valuable purification method particularly suited for removing volatile impurities and unreacted starting materials [34] [39]. The process involves dissolving the crude julolidine in dilute hydrochloric acid, followed by steam distillation to remove neutral impurities. The acidic solution is then basified with sodium hydroxide, and the liberated julolidine is extracted with diethyl ether. This method is particularly effective for removing alkylating agents and other synthetic reagents used in julolidine preparation.
High-performance liquid chromatography (HPLC) purification has become increasingly important for obtaining analytical-grade julolidine derivatives with purities exceeding 98% [35] [36]. Reversed-phase C18 columns with acetonitrile/water or methanol/water mobile phases provide excellent separation for most julolidine derivatives. Preparative HPLC is particularly valuable for separating closely related isomers or removing trace impurities that cannot be eliminated through conventional purification methods.
Sublimation represents an elegant purification method for volatile julolidine derivatives, capable of achieving very high purities (96-99%) in a single step [35] [17]. The process typically requires high vacuum conditions (1.0×10⁻³ Pa) and elevated temperatures (220°C). Sublimation is particularly effective for removing non-volatile impurities and can provide crystals suitable for single-crystal X-ray diffraction studies.